molecular formula C17H19F2N5O2 B4779714 ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4779714
M. Wt: 363.4 g/mol
InChI Key: QOYRERIADKFTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Construction of the Pyrazolopyridine Core: The pyrazole derivative is then reacted with a pyridine derivative under cyclization conditions to form the pyrazolopyridine core.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazolopyridine core play crucial roles in binding to these targets, leading

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2/c1-4-23-8-11(7-20-23)13-6-12(16(18)19)15-10(3)22-24(17(15)21-13)9-14(25)26-5-2/h6-8,16H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRERIADKFTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC(=O)OCC)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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